molecular formula C10H21N B13538252 4-Neopentylpiperidine

4-Neopentylpiperidine

Cat. No.: B13538252
M. Wt: 155.28 g/mol
InChI Key: PKEKMAUMJRABHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Neopentylpiperidine is an organic compound belonging to the class of piperidines, which are six-membered heterocyclic amines containing one nitrogen atom Piperidines are known for their significant role in medicinal chemistry due to their presence in various pharmaceuticals and natural products

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Neopentylpiperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the hydrogenation of pyridine derivatives in the presence of a catalyst such as molybdenum disulfide. The reaction proceeds as follows:

C5H5N+3H2C5H10NH\text{C}_5\text{H}_5\text{N} + 3\text{H}_2 \rightarrow \text{C}_5\text{H}_{10}\text{NH} C5​H5​N+3H2​→C5​H10​NH

This method can be adapted to introduce the neopentyl group at the desired position through subsequent functionalization steps.

Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors to ensure efficient and consistent product yield. The use of robust catalysts and optimized reaction conditions is crucial for maintaining high purity and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Neopentylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom or the carbon atoms of the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Saturated piperidine derivatives.

    Substitution: Various substituted piperidines depending on the reagents used.

Scientific Research Applications

4-Neopentylpiperidine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in developing new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 4-Neopentylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes involved in metabolic processes or bind to receptors to alter signal transduction pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Piperidine: The parent compound with a simpler structure.

    4,4’-Trimethylenedipiperidine: A derivative with a similar piperidine core but different substituents.

    1-Neopentylpiperidine-4-carbaldehyde: Another neopentyl-substituted piperidine with an aldehyde functional group.

Uniqueness: 4-Neopentylpiperidine is unique due to the presence of the neopentyl group, which imparts steric hindrance and influences its reactivity and interaction with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

4-(2,2-dimethylpropyl)piperidine

InChI

InChI=1S/C10H21N/c1-10(2,3)8-9-4-6-11-7-5-9/h9,11H,4-8H2,1-3H3

InChI Key

PKEKMAUMJRABHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1CCNCC1

Origin of Product

United States

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